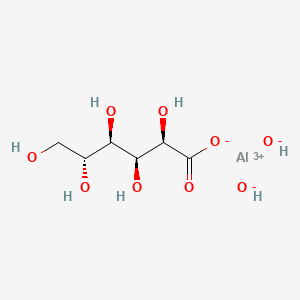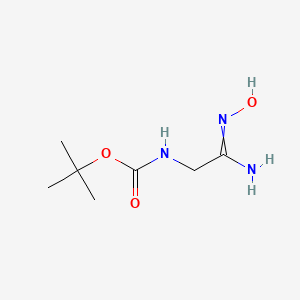
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid
Descripción general
Descripción
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of an amino group at the 6th position, a 4-chloro-3-methylphenyl group at the 5th position, and a carboxylic acid group at the 3rd position of the pyridine ring
Métodos De Preparación
The synthesis of 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-methylbenzaldehyde with malononitrile in the presence of ammonium acetate to form 4-chloro-3-methylphenylpyridine-3-carbonitrile. This intermediate is then subjected to hydrolysis under acidic conditions to yield the desired carboxylic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts. Major products formed from these reactions include various substituted pyridine derivatives, esters, and amides.
Aplicaciones Científicas De Investigación
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits. The molecular pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
6-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid: Lacks the chloro group, which may influence its interactions with molecular targets.
6-Amino-5-(3-methylphenyl)pyridine-3-carboxylic acid: Has the methyl group at a different position on the phenyl ring, potentially altering its properties.
Propiedades
IUPAC Name |
6-amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-4-8(2-3-11(7)14)10-5-9(13(17)18)6-16-12(10)15/h2-6H,1H3,(H2,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZBGXBAGTWDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=CC(=C2)C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447732.png)
![4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447733.png)



![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)




![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)


